molecular formula C12H13N3O3S B3102595 (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol CAS No. 1420843-73-7

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B3102595
CAS No.: 1420843-73-7
M. Wt: 279.32 g/mol
InChI Key: AFFJDZIZIFLLER-UHFFFAOYSA-N
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Description

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol is a complex organic compound that features a nitrobenzothiazole moiety linked to a pyrrolidine ring via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring and methanol group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol is unique due to the specific positioning of the methanol group on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

[1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-7-8-3-4-14(6-8)12-13-10-5-9(15(17)18)1-2-11(10)19-12/h1-2,5,8,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJDZIZIFLLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
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(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol

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